N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0976283
InChI: InChI=1S/C10H8N2O2S2/c1-6(13)11-10-12-9(14)8(16-10)5-7-3-2-4-15-7/h2-5H,1H3,(H,11,12,13,14)/b8-5+
SMILES: CC(=O)NC1=NC(=O)C(=CC2=CC=CS2)S1
Molecular Formula: C10H8N2O2S2
Molecular Weight: 252.3 g/mol

N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

CAS No.:

Cat. No.: VC0976283

Molecular Formula: C10H8N2O2S2

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide -

Specification

Molecular Formula C10H8N2O2S2
Molecular Weight 252.3 g/mol
IUPAC Name N-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C10H8N2O2S2/c1-6(13)11-10-12-9(14)8(16-10)5-7-3-2-4-15-7/h2-5H,1H3,(H,11,12,13,14)/b8-5+
Standard InChI Key XQJZDMVXAKPHEY-VMPITWQZSA-N
Isomeric SMILES CC(=O)NC1=NC(=O)/C(=C\C2=CC=CS2)/S1
SMILES CC(=O)NC1=NC(=O)C(=CC2=CC=CS2)S1
Canonical SMILES CC(=O)NC1=NC(=O)C(=CC2=CC=CS2)S1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator